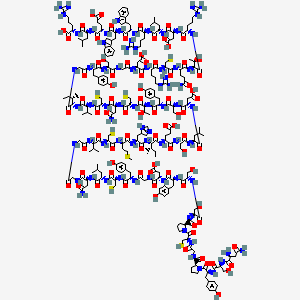
Cbz-L-Isoleucine dicyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cbz-L-Isoleucine dicyclohexylamine salt, also known as N-Carbobenzoxy-L-isoleucine dicyclohexylammonium salt, is a derivative of the amino acid isoleucine. It is commonly used in peptide synthesis as a protecting group for the amino group of isoleucine. The compound is characterized by its white crystalline appearance and is soluble in organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cbz-L-Isoleucine dicyclohexylamine salt is synthesized through the reaction of Cbz-L-Isoleucine with dicyclohexylamine. The process typically involves the following steps:
Protection of Isoleucine: The amino group of L-isoleucine is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide to form Cbz-L-Isoleucine.
Formation of the Salt: The protected isoleucine (Cbz-L-Isoleucine) is then reacted with dicyclohexylamine to form the dicyclohexylamine salt. .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-L-Isoleucine dicyclohexylamine salt undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the Cbz protecting group, yielding free L-isoleucine.
Substitution: The dicyclohexylamine group can be replaced by other amines or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis. For example, hydrochloric acid or sodium hydroxide can be employed.
Major Products Formed
Hydrolysis: The major product is L-isoleucine.
Substitution: The products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Cbz-L-Isoleucine dicyclohexylamine salt has a wide range of applications in scientific research:
Peptide Synthesis: It is extensively used as a protecting group in the synthesis of peptides and proteins.
Pharmaceuticals: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biochemistry: It serves as a reagent in various biochemical assays and studies involving amino acids and peptides
Mécanisme D'action
The primary function of Cbz-L-Isoleucine dicyclohexylamine salt is to protect the amino group of isoleucine during peptide synthesis. The Cbz group prevents unwanted reactions at the amino site, allowing for selective reactions at other functional groups. The dicyclohexylamine salt form enhances the stability and solubility of the compound, facilitating its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cbz-L-Leucine dicyclohexylamine salt
- Cbz-L-Valine dicyclohexylamine salt
- Cbz-L-Phenylalanine dicyclohexylamine salt
Uniqueness
Cbz-L-Isoleucine dicyclohexylamine salt is unique due to its specific use in protecting the amino group of isoleucine, which has a distinct side chain compared to other amino acids. This uniqueness makes it particularly valuable in the synthesis of peptides that require isoleucine residues .
Propriétés
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-3-10(2)12(13(16)17)15-14(18)19-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMHUFMEYKIYPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26699-00-3 |
Source


|
| Record name | N-[(benzyloxy)carbonyl]-L-isoleucine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Asp371]-Tyrosinase (369-377), human](/img/structure/B612788.png)







